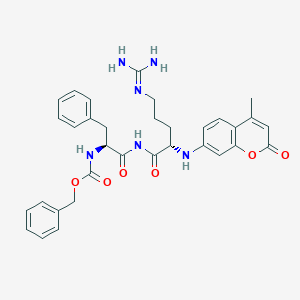

N-CBZ-Phe-Arg-AMC

Description

Properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N6O6/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36)/t26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGDDBWFXDMARY-SVBPBHIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65147-22-0 | |

| Record name | Z-Phe-Arg-AMC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65147-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

N-CBZ-Phe-Arg-AMC: A Comprehensive Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzoxy-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin (N-CBZ-Phe-Arg-AMC), also commonly referred to as Z-FR-AMC, is a highly sensitive fluorogenic substrate routinely employed for the detection and quantification of cysteine cathepsin activity. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, detailing its enzymatic cleavage and subsequent fluorescent signal generation. Furthermore, this document outlines its application in studying the roles of key cathepsins, such as Cathepsin B, L, and S, in critical signaling pathways, including apoptosis and inflammation. Detailed experimental protocols, quantitative kinetic data, and visual representations of molecular pathways and experimental workflows are provided to support researchers in the effective utilization of this versatile tool.

Introduction

This compound is a synthetic dipeptide substrate linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is essentially non-fluorescent due to the quenching effect of the peptide moiety on the AMC fluorophore. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC group by specific proteases, the highly fluorescent AMC is released. The resulting fluorescence can be readily measured, providing a direct and sensitive readout of enzymatic activity. This substrate is particularly useful for assaying the activity of lysosomal cysteine proteases, a family of enzymes implicated in a wide range of physiological and pathological processes.

Full Chemical Name: N-Carbobenzoxy-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin

Mechanism of Action: Enzymatic Cleavage and Signal Generation

The core of this compound's utility lies in its specific recognition and cleavage by certain proteases. The peptide sequence, Phenylalanine-Arginine, is a preferred recognition motif for several cysteine cathepsins, including Cathepsin B, Cathepsin L, and Cathepsin S.

The enzymatic reaction proceeds as follows:

-

Binding: The cathepsin's active site recognizes and binds to the Phe-Arg dipeptide sequence of the substrate.

-

Hydrolysis: The enzyme catalyzes the hydrolysis of the amide bond linking the C-terminus of the arginine residue to the amino group of the AMC molecule.

-

Fluorescence Emission: The cleavage releases the free 7-amino-4-methylcoumarin (AMC). Unconjugated AMC is highly fluorescent, with an excitation maximum around 380 nm and an emission maximum at approximately 460 nm. The intensity of the emitted fluorescence is directly proportional to the amount of AMC released, and thus, to the enzymatic activity.

Data Presentation: Quantitative Enzyme Kinetics

The efficiency of this compound cleavage varies between different cathepsins, which can be quantified by Michaelis-Menten kinetics. The table below summarizes the kinetic parameters for the hydrolysis of this compound by human Cathepsin B and Cathepsin L. It is important to note that Z-FR-AMC is a broad-spectrum substrate and is also cleaved by other proteases like Cathepsin K and S.[1]

| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |

| Human Cathepsin L | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 | [2] |

| Human Cathepsin B | 225 | 0.9 | 4.0 x 10³ | 4.6 | [3][4] |

| Human Cathepsin B | 100 | 0.5 | 5.0 x 10³ | 7.2 | [3][4] |

Note: Kinetic parameters can vary depending on the specific assay conditions, including buffer composition and temperature.

Experimental Protocols

In Vitro Cathepsin Activity Assay

This protocol provides a general framework for measuring the activity of purified cathepsins or cathepsins in cell lysates using this compound.

Materials:

-

Purified recombinant cathepsin or cell lysate containing active cathepsins.

-

This compound substrate (stock solution typically in DMSO).

-

Assay Buffer: 50 mM Sodium Acetate, 4 mM DTT, 1 mM EDTA, pH 5.5 (optimal pH may vary for different cathepsins).[5]

-

96-well black, clear-bottom microplate.

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 37°C).

-

Prepare a working solution of this compound in Assay Buffer to the desired final concentration (e.g., 10-50 µM). Protect from light.

-

Dilute the enzyme or cell lysate in Assay Buffer to the desired concentration.

-

-

Assay Setup:

-

Add 50 µL of the diluted enzyme or cell lysate to each well of the microplate.

-

Include a "no enzyme" control well containing 50 µL of Assay Buffer for background fluorescence measurement.

-

Pre-incubate the plate at the reaction temperature for 5-10 minutes.

-

-

Initiate Reaction:

-

Add 50 µL of the this compound working solution to each well to start the reaction. The final volume in each well will be 100 µL.

-

-

Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" control) from the values of the enzyme-containing wells.

-

Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

-

The rate of substrate hydrolysis can be calculated using a standard curve of free AMC.

-

Signaling Pathways

This compound is a valuable tool for investigating the roles of cathepsins in various cellular signaling pathways.

Cathepsin B in Apoptosis

Cathepsin B, upon its release from the lysosome into the cytosol, can initiate or amplify apoptotic signaling. One key mechanism is the cleavage of the pro-apoptotic Bcl-2 family member, Bid.[6][7] Cleaved Bid (tBid) translocates to the mitochondria, where it promotes the release of cytochrome c, leading to the activation of the caspase cascade and eventual cell death.[8]

Cathepsin L in Inflammation

Cathepsin L has been implicated in the regulation of inflammatory responses, partly through its influence on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] Under certain inflammatory conditions, Cathepsin L can contribute to the degradation of IκBα, the inhibitor of NF-κB.[5] The degradation of IκBα allows the NF-κB complex (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Conclusion

This compound is a robust and versatile fluorogenic substrate that serves as an indispensable tool for researchers in various fields, including cell biology, biochemistry, and drug discovery. Its ability to provide a sensitive and quantitative measure of cathepsin activity allows for the detailed investigation of the roles of these proteases in fundamental cellular processes and disease pathogenesis. The information and protocols provided in this guide are intended to facilitate the effective application of this compound in advancing our understanding of cathepsin biology and its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibition of cathepsin L ameliorates inflammation through the A20/NF-κB pathway in endotoxin-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Cathepsin B mediates TRAIL-induced apoptosis in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cathepsin L Plays a Role in Quinolinic Acid-Induced NF-Κb Activation and Excitotoxicity in Rat Striatal Neurons | PLOS One [journals.plos.org]

N-CBZ-Phe-Arg-AMC: An In-depth Technical Guide to its Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate N-Carbobenzoxy-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin (N-CBZ-Phe-Arg-AMC), a widely utilized tool in protease research. This document details its specificity towards various enzymes, presents available kinetic data, offers a standardized experimental protocol for its use, and visualizes its mechanism and relevant biological pathways.

Substrate Profile and Specificity

This compound, also commonly referred to as Z-Phe-Arg-AMC or Z-FR-AMC, is a synthetic peptide substrate that, upon cleavage, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The cleavage of the amide bond between the arginine residue and the AMC moiety is catalyzed by a range of proteases, making it a valuable tool for assessing enzyme activity.

The substrate is primarily recognized and cleaved by cysteine cathepsins, particularly cathepsin B and cathepsin L.[1][2][3][4] Its application extends to other proteases, including kallikrein and plasmin.[5][6] The versatility of this compound stems from the P2-P1 dipeptide sequence (Phe-Arg), which is a recognition motif for several endopeptidases.

Quantitative Data Presentation

The following table summarizes the available kinetic parameters for the hydrolysis of this compound by various proteases. It is important to note that assay conditions, such as pH and the presence of activating reagents, can significantly influence these values.

| Enzyme | Organism/Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Notes |

| Cathepsin L | Human | 0.77[7] | 1.5[7] | 1.95 x 10⁶ | 5.5[7] | Assay contained 5 mM cysteine.[7] |

| Cathepsin B | Human | 14.8[8] | 1.4[8] | 9.5 x 10⁴ | 7.2[8] | - |

| Cathepsin B | Human | 2.9[8] | 1.2[8] | 4.1 x 10⁵ | 4.6[8] | - |

| Cathepsin L2 | Trichinella spiralis | 48.82 | N/A | N/A | 4.5 | Vmax = 374.4 nM/min. Assay contained 5 mM DTT. |

| Cathepsin K | Human | Not Found | Not Found | Not Found | - | While this compound is used in Cathepsin K assays, specific kinetic constants were not identified in the reviewed literature. |

| Cathepsin S | Human | Not Found | Not Found | Not Found | - | While this compound is used in Cathepsin S assays, specific kinetic constants were not identified in the reviewed literature. |

| Plasmin | Human | Not Found | Not Found | Not Found | - | While this compound is a known substrate, specific kinetic constants were not identified in the reviewed literature. |

N/A: Not Available in the reviewed literature. Note: The kinetic parameters can vary between different studies due to variations in experimental conditions.

Experimental Protocols

This section provides a detailed methodology for a standard fluorometric enzyme assay using this compound. This protocol is particularly suited for determining the activity of cysteine cathepsins but can be adapted for other proteases.

Materials and Reagents

-

Enzyme: Purified or recombinant protease of interest.

-

Substrate: this compound (Z-FR-AMC).

-

Assay Buffer: e.g., 100 mM Sodium Acetate, pH 5.5 (for acidic proteases like cathepsins) or 50 mM Tris-HCl, pH 7.5 (for neutral proteases).

-

Reducing Agent (for cysteine proteases): 5-10 mM Dithiothreitol (DTT) or L-cysteine. Prepare fresh.

-

Inhibitor (optional): For determining specificity, a known inhibitor of the target protease.

-

AMC Standard: 7-amino-4-methylcoumarin for generating a standard curve.

-

Solvent: DMSO for dissolving the substrate and AMC standard.

-

Microplate: Black, flat-bottom 96-well plate suitable for fluorescence measurements.

-

Fluorometric Microplate Reader: Capable of excitation at ~350-380 nm and emission at ~440-460 nm.

Stock Solution Preparation

-

Substrate Stock (e.g., 10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C or -80°C, protected from light.

-

AMC Standard Stock (e.g., 1 mM): Dissolve AMC in DMSO. Store in aliquots at -20°C, protected from light.

-

Enzyme Stock: Prepare a stock solution of the enzyme in a suitable buffer at a concentration appropriate for the assay. Store as recommended by the supplier.

-

Assay Buffer with Reducing Agent: Immediately before the assay, add the reducing agent (DTT or L-cysteine) to the required volume of assay buffer.

Assay Procedure

-

Prepare AMC Standard Curve:

-

Create a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0-10 µM).

-

Add a fixed volume (e.g., 100 µL) of each dilution to the wells of the 96-well plate.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Plot fluorescence intensity versus AMC concentration to generate a standard curve. This will be used to convert relative fluorescence units (RFU) to the amount of product formed.

-

-

Enzyme Assay:

-

In the 96-well plate, add the following to each well in the indicated order:

-

Assay Buffer

-

Enzyme solution (or buffer for no-enzyme control)

-

Inhibitor or vehicle (if applicable)

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the enzyme to equilibrate and be activated by the reducing agent.

-

Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration should ideally be around the Km value, but can be optimized. A typical starting concentration is 10-50 µM.

-

Immediately start monitoring the increase in fluorescence over time using the microplate reader. Collect data at regular intervals (e.g., every 1-2 minutes) for a period during which the reaction rate is linear.

-

Data Analysis

-

Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

-

Convert RFU/min to Moles/min: Use the slope of the AMC standard curve to convert the rate from RFU/min to moles of AMC produced per minute.

-

Calculate Specific Activity: Express the enzyme activity as units per milligram of protein (e.g., µmol/min/mg), where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per minute under the specified conditions.

-

Determine Kinetic Parameters (Km and kcat):

-

Perform the assay with varying concentrations of the substrate.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from the equation Vmax = kcat * [E], where [E] is the enzyme concentration.

-

Mandatory Visualizations

Enzymatic Reaction Workflow

Caption: Workflow of the enzymatic cleavage of this compound.

Cathepsin B in Cancer Progression Signaling

Cathepsin B, a primary target of this compound, plays a crucial role in cancer progression through various mechanisms, including the degradation of the extracellular matrix (ECM), which facilitates tumor invasion and metastasis.

Caption: Simplified signaling pathway of Cathepsin B in cancer invasion.

Cathepsin B in Autophagy Regulation

Cathepsins are key lysosomal proteases involved in the degradative steps of autophagy, a cellular recycling process. Cathepsin B has been implicated in the regulation of lysosomal biogenesis.

Caption: Role of Cathepsin B in the regulation of autophagy.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. biotium.com [biotium.com]

- 6. Z-FR-AMC - LKT Labs [lktlabs.com]

- 7. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-CBZ-Phe-Arg-AMC: A Versatile Fluorogenic Substrate for Protease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-CBZ-Phe-Arg-7-amido-4-methylcoumarin (N-CBZ-Phe-Arg-AMC), a widely used fluorogenic substrate in protease research and drug discovery. This document details its mechanism of action, offers a compilation of its kinetic parameters with various enzymes, provides standardized experimental protocols, and visualizes its relevance in key signaling pathways.

Core Concepts: Chemical Structure and Properties

This compound, also known as Z-FR-AMC, is a synthetic peptide substrate designed for the sensitive detection of a range of proteases, most notably the cathepsin family of cysteine proteases. Its structure consists of a dipeptide, Phenylalanine-Arginine, which is recognized by the target proteases. The N-terminus is protected by a carboxybenzyl (Z) group, and the C-terminus is conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC).

The fundamental principle of its application lies in the phenomenon of fluorescence resonance energy transfer (FRET). In its intact form, the AMC fluorophore is quenched, exhibiting weak fluorescence. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the liberated AMC molecule exhibits a significant increase in fluorescence intensity, which can be readily quantified.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₃H₃₆N₆O₆ | |

| Molecular Weight | 612.68 g/mol | |

| CAS Number | 65147-22-0 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | -20°C or -80°C, protected from light |

Spectral Properties

| State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| Intact Substrate | ~330 | ~390 | |

| Cleaved Product (AMC) | 360-380 | 440-460 |

Quantitative Data: Enzyme Kinetics

This compound is a versatile substrate for several proteases. The following tables summarize key kinetic parameters, providing a basis for comparative analysis and experimental design.

Kinetic Parameters (Km and kcat) for Various Cathepsins with this compound

| Enzyme | Organism/Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |

| Cathepsin L | Human | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 | |

| Cathepsin L-like | Mackerel | 1.5 | 3.6 (as kcat in µM⁻¹min⁻¹) | 2.4 x 10⁶ (as Kcat/Km in µM⁻¹min⁻¹) | - | |

| Cathepsin B | Mackerel | 157.8 | 14.8 (as kcat in µM⁻¹min⁻¹) | 9.41 x 10⁴ (as Kcat/Km in µM⁻¹min⁻¹) | - |

Inhibitor Constants (IC₅₀ and Ki) for Protease Inhibitors Using this compound as a Substrate

| Inhibitor | Target Enzyme | IC₅₀ (nM) | Ki (nM) | pH | Reference |

| SID 26681509 | Human Cathepsin L | 56 (no preincubation), 1.0 (4h preincubation) | 0.89 | 5.5 | |

| CA-074 | Cathepsin B | 58 (pH 4.6), 440 (pH 5.5), 7230 (pH 7.2) | - | 4.6, 5.5, 7.2 | |

| Z-Arg-Lys-AOMK | Cathepsin B | - | 130 (pH 7.2), 15,000 (pH 4.6) | 7.2, 4.6 | |

| Z-Glu-Lys-AOMK | Cathepsin B | - | 2,300 (pH 7.2), 7,900 (pH 4.6) | 7.2, 4.6 |

Experimental Protocols

The following are detailed methodologies for performing in vitro and cell-based assays using this compound.

In Vitro Cathepsin B Activity Assay

This protocol outlines the steps for measuring the activity of purified Cathepsin B.

Materials:

-

Purified active Cathepsin B

-

This compound substrate

-

Assay Buffer: 25 mM MES, pH 5.0

-

Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0

-

DMSO for substrate stock solution

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.

-

Activate Cathepsin B: Dilute the Cathepsin B enzyme to 10 µg/mL in Activation Buffer. Incubate at room temperature for 15 minutes to ensure the active site cysteine is reduced.

-

Prepare Reaction Mixture: In each well of the 96-well plate, add the components in the following order:

-

Assay Buffer

-

Activated Cathepsin B (final concentration of 0.2 ng/µL)

-

-

Initiate the Reaction: Add the this compound substrate to a final concentration of 10 µM. The final reaction volume should be consistent across all wells (e.g., 100 µL).

-

Incubation: Incubate the plate at room temperature for 5 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity using a fluorometric plate reader with excitation at approximately 360 nm and emission at approximately 460 nm.

-

Data Analysis: Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

Cell-Based Cathepsin L Activity Assay

This protocol describes the measurement of intracellular Cathepsin L activity in cultured cells.

Materials:

-

Cultured cells

-

This compound substrate

-

Cell Lysis Buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100)

-

Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5

-

DMSO for substrate stock solution

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Culture and Treatment: Plate cells in a suitable culture vessel and treat with experimental compounds as required.

-

Cell Lysis:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10-30 minutes.

-

Centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the cell lysate.

-

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to normalize enzyme activity.

-

Assay Setup: In a 96-well black microplate, add a specific amount of cell lysate (e.g., 20-50 µg of total protein) to each well.

-

Enzyme Activation: Add Assay Buffer containing 5 mM cysteine to the lysate and incubate for 30 minutes at 37°C to activate the cathepsins.

-

Initiate Reaction: Add this compound substrate to a final concentration of 1-20 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence at Ex/Em = ~360/460 nm.

-

Data Analysis: Normalize the fluorescence signal to the protein concentration to determine the specific activity of Cathepsin L.

Signaling Pathways and Experimental Workflows

Cathepsins, the primary targets of this compound, are implicated in a multitude of physiological and pathological processes. Below are diagrams illustrating a simplified signaling pathway involving Cathepsin B and a typical experimental workflow for enzyme inhibition screening.

Caption: Simplified signaling cascade of secreted Cathepsin B in promoting tumor invasion and metastasis.

The Core Principles of Fluorogenic Enzyme Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of fluorogenic enzyme assays, a cornerstone technique in modern biological research and drug discovery. These assays offer high sensitivity and continuous monitoring of enzyme activity, making them invaluable for kinetics studies, inhibitor screening, and diagnostics. We will delve into the underlying theory, common assay formats, data analysis, and practical experimental considerations.

Fundamental Principles of Fluorescence

At the heart of any fluorogenic assay is the phenomenon of fluorescence. A fluorescent molecule, or fluorophore, absorbs light at a specific wavelength (the excitation wavelength) and, after a brief excited state, emits light at a longer wavelength (the emission wavelength). The difference between the excitation and emission maxima is known as the Stokes shift.

The intensity of the emitted fluorescence is proportional to several factors, including the concentration of the fluorophore, its molar extinction coefficient (a measure of how strongly it absorbs light), and its quantum yield (the efficiency of the fluorescence emission process).

The "Light-Up" Principle of Fluorogenic Assays

The core concept of a fluorogenic enzyme assay is the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. This "turn-on" mechanism allows for the real-time monitoring of enzyme activity by measuring the increase in fluorescence intensity over time.

There are two primary strategies for designing fluorogenic substrates:

-

Single-Molecule Substrates: In this design, a fluorophore is chemically modified with a group that quenches its fluorescence. This quenching group is also the recognition site for the enzyme. Upon enzymatic cleavage, the quenching group is released, restoring the fluorophore's native fluorescence.

-

Förster Resonance Energy Transfer (FRET): This technique utilizes a pair of fluorophores: a donor and an acceptor. The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor. When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor results in non-radiative energy transfer to the acceptor, which then fluoresces. The substrate is designed with the donor and acceptor pair linked by an enzyme-cleavable sequence. Enzymatic cleavage separates the pair, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.

Data Presentation: Properties of Common Fluorophores

The choice of fluorophore is critical for the success of a fluorogenic enzyme assay. The ideal fluorophore should have a high extinction coefficient, a high quantum yield, and excitation and emission wavelengths that are compatible with the available instrumentation and minimize interference from other components in the assay. The following table summarizes the key properties of some commonly used fluorophores in enzyme assays.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| AMC (7-Amino-4-methylcoumarin) | 345 | 442 | ~10,000 | ~0.63 |

| Fluorescein | 494 | 518 | ~70,000 | 0.92 |

| Rhodamine 110 | 499 | 521 | ~80,000 | 0.88 |

| Resorufin | 571 | 585 | ~54,000 | 0.74 |

| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 |

| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 |

| Cy5 | 649 | 670 | 250,000 | 0.28 |

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are example protocols for two common fluorogenic enzyme assays.

Fluorogenic β-Galactosidase Assay

This assay is widely used as a reporter gene assay in molecular biology.

Materials:

-

Lysis Buffer: (e.g., 100 mM sodium phosphate, pH 7.5, 10 mM KCl, 1 mM MgSO₄, 0.1% Triton X-100)

-

Substrate Stock Solution: Fluorescein di-β-D-galactopyranoside (FDG) at 2 mg/mL in dimethylformamide (DMF).

-

Stop Solution: 0.5 M sodium carbonate.

-

β-Galactosidase Standard: (for standard curve)

-

96-well black microplate

Procedure:

-

Cell Lysis:

-

Culture cells expressing β-galactosidase in a 96-well plate.

-

Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).

-

Add 50 µL of Lysis Buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.

-

-

Assay Reaction:

-

Prepare the reaction mixture by diluting the FDG stock solution 1:100 in the Lysis Buffer.

-

Add 50 µL of the reaction mixture to each well containing the cell lysate.

-

Incubate the plate at 37°C for 30-60 minutes, or until a sufficient fluorescent signal has developed. The incubation time may need to be optimized depending on the level of enzyme expression.

-

-

Stopping the Reaction:

-

Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.

-

-

Data Analysis:

-

Generate a standard curve using the β-galactosidase standard to quantify the amount of enzyme in the samples.

-

Subtract the background fluorescence (from wells with no enzyme) from all readings.

-

Plot the fluorescence intensity versus the amount of β-galactosidase to determine the enzyme activity in the experimental samples.

-

Fluorogenic Caspase-3 Assay

This assay is commonly used to measure apoptosis.

Materials:

-

Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

-

Assay Buffer: (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 10% glycerol)

-

Caspase-3 Substrate (Ac-DEVD-AMC): 10 mM stock solution in DMSO.

-

AMC Standard: (for standard curve)

-

96-well black microplate

Procedure:

-

Induce Apoptosis:

-

Treat cells with an apoptosis-inducing agent (e.g., staurosporine) for the desired time. Include an untreated control.

-

-

Cell Lysis:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes.

-

Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cytosolic extract) for the assay.

-

-

Assay Reaction:

-

Prepare the reaction buffer by diluting the Caspase-3 substrate to a final concentration of 50 µM in the Assay Buffer.

-

In a 96-well black microplate, add 50 µL of the reaction buffer to each well.

-

Add 50 µL of the cell lysate to the corresponding wells.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~345 nm and emission at ~442 nm.

-

-

Data Analysis:

-

Generate a standard curve using the AMC standard to quantify the amount of AMC produced.

-

Subtract the background fluorescence from all readings.

-

Calculate the caspase-3 activity, often expressed as pmol of AMC released per minute per mg of protein.

-

Conclusion

Fluorogenic enzyme assays are a powerful and versatile tool for life science research and drug development. Their high sensitivity, real-time monitoring capabilities, and adaptability to high-throughput screening formats make them indispensable for a wide range of applications. By understanding the fundamental principles and carefully optimizing experimental conditions, researchers can obtain high-quality, reproducible data to advance their scientific inquiries.

Unveiling the Action: An In-depth Guide to Protease Substrates for Researchers and Drug Development Professionals

Abstract

Proteases, a ubiquitous class of enzymes, are fundamental to a vast array of physiological and pathological processes, from cellular signaling and tissue remodeling to cancer progression and viral replication. Their precise and specific cleavage of protein substrates orchestrates these complex biological events. Understanding the intricate relationship between proteases and their substrates is therefore paramount for researchers in basic science and professionals in drug development. This technical guide provides a comprehensive introduction to protease substrates, detailing their classification, the mechanisms of their interaction with proteases, and the key experimental methodologies used for their identification and characterization. Detailed protocols for seminal techniques, quantitative data for comparative analysis, and visual representations of crucial signaling pathways and experimental workflows are presented to equip researchers with the foundational knowledge to explore this critical area of study.

Introduction to Proteases and Their Substrates

Proteases, also known as peptidases or proteinases, are enzymes that catalyze the hydrolysis of peptide bonds, the linkages that join amino acids together in a polypeptide chain.[1][2] This process, termed proteolysis, can range from the complete degradation of a protein into its constituent amino acids to highly specific, limited cleavage events that activate, inactivate, or modify the function of a substrate.[3]

Proteases are broadly classified based on the catalytic residue in their active site, which dictates the mechanism of peptide bond hydrolysis. The main classes include:

-

Serine Proteases: Employ a serine residue as the nucleophile to attack the peptide bond.[4][5]

-

Cysteine Proteases: Utilize a cysteine thiol group for catalysis.[4]

-

Aspartic Proteases: Use two aspartic acid residues to activate a water molecule for hydrolysis.[4]

-

Metalloproteases: Require a divalent metal ion, typically zinc, as a cofactor in their active site.[4]

-

Threonine Proteases: Feature a threonine residue as the catalytic nucleophile.[4]

-

Glutamic Proteases: Employ a glutamic acid residue in their active site.[6]

-

Asparagine Peptide Lyases: Utilize an asparagine residue to perform an elimination reaction, which does not involve water.[6]

The specificity of a protease for its substrate is a critical aspect of its biological function. Some proteases, like the digestive enzyme trypsin, are promiscuous and cleave a wide range of proteins after specific amino acid residues (e.g., lysine or arginine).[6] In contrast, other proteases exhibit exquisite specificity, recognizing and cleaving only a particular amino acid sequence within a single or a limited set of protein substrates. This high fidelity is essential for precise biological control, as seen in blood clotting cascades and viral polyprotein processing.[6]

The interaction between a protease and its substrate is often described using the Schechter and Berger nomenclature. The amino acid residues of the substrate are denoted as P...P3-P2-P1-P1'-P2'-P3'..., where the scissile bond is between P1 and P1'. The corresponding binding sites on the protease are designated S...S3-S2-S1-S1'-S2'-S3'.... The S1 pocket is a primary determinant of specificity for many proteases, accommodating the P1 residue of the substrate.[7]

The Role of Protease Substrates in Signaling Pathways

Proteolytic cleavage of substrates is an irreversible post-translational modification that serves as a powerful mechanism for signal transduction.[3] Unlike reversible modifications like phosphorylation, proteolysis introduces a permanent change in the substrate, which can lead to its activation, inactivation, or the generation of new bioactive fragments. This "cutting edge" of signaling is integral to numerous cellular processes.[3]

Caspase Signaling Pathway in Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. A key family of proteases, the caspases (cysteine-aspartyl proteases), are the central executioners of this pathway. Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[6][8]

The caspase cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[9] In the extrinsic pathway, the binding of extracellular ligands to death receptors triggers the recruitment and activation of initiator caspase-8.[9] In the intrinsic pathway, cellular stress leads to the release of cytochrome c from the mitochondria, which promotes the assembly of the apoptosome and the activation of initiator caspase-9.[9] Both initiator caspases then cleave and activate effector caspases, such as caspase-3 and -7, which in turn cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]

Caption: The Caspase Signaling Pathway in Apoptosis.

Matrix Metalloproteinase (MMP) Signaling in Tissue Remodeling

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM).[10] Their substrates include collagens, gelatin, fibronectin, and laminin. MMPs are involved in various physiological processes such as development, wound healing, and angiogenesis. However, their dysregulation is implicated in diseases like arthritis, cancer, and cardiovascular disorders.[11]

MMPs are typically synthesized as inactive zymogens (pro-MMPs) and are activated by the proteolytic removal of their pro-peptide domain. This activation can be initiated by other proteases, including other MMPs, creating a complex activation cascade.[12] The activity of MMPs is tightly regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs). The balance between active MMPs and TIMPs is critical for maintaining tissue homeostasis.[13]

Caption: The MMP Signaling Pathway in Tissue Remodeling.

Experimental Methodologies for Protease Substrate Identification and Characterization

A variety of experimental techniques are employed to identify and characterize protease substrates. These methods can be broadly categorized into those that identify substrates in complex mixtures and those that characterize the kinetics and specificity of cleavage using purified components.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool for the large-scale identification of protease substrates, a field often referred to as "degradomics".[14] These methods typically involve comparing the proteomes of cells or tissues with and without active protease and identifying the newly generated N-termini of cleaved substrates.

Caption: A generalized workflow for N-terminomics-based protease substrate identification.

This protocol outlines a method for the functional characterization of proteolysis using a synthetic peptide library and mass spectrometry.[3]

-

Peptide Library Preparation: A library of synthetic, physiochemically diverse peptides is prepared. These peptides are typically unmodified.

-

Protease Digestion: The peptide library is incubated with the protease of interest (or a complex biological sample containing proteases) under desired conditions (e.g., specific pH, temperature). Aliquots are taken at various time points.

-

LC-MS/MS Analysis: The reaction aliquots are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the cleavage products.

-

Data Analysis: The MS/MS data is searched against a database of the peptide library to identify the exact cleavage sites. The abundance of the cleavage products over time is used to determine the kinetics of cleavage for each substrate in the library.

Phage Display

Phage display is a powerful technique for identifying the substrate specificity of a protease by screening vast libraries of peptides displayed on the surface of bacteriophages.[15]

Caption: The workflow for identifying protease substrate specificity using phage display.

This protocol provides a general outline for a phage display experiment to identify protease substrates.[15][16]

-

Library Immobilization: A phage display library expressing a diverse range of peptides is immobilized on a solid support (e.g., magnetic beads or a microtiter plate) via an affinity tag (e.g., FLAG tag).

-

Protease Treatment: The immobilized phage library is incubated with the active protease. The protease will cleave specific peptide sequences, releasing the corresponding phage into the supernatant.

-

Depletion of Non-specific Phage: The solid support with the uncleaved phage is removed, leaving behind the phage that display substrates for the protease.

-

Amplification: The eluted phage are used to infect E. coli to amplify the population of phage displaying specific substrates.

-

Iterative Selection: Steps 1-4 are repeated for several rounds to enrich for the phage that are most efficiently cleaved by the protease.

-

Sequencing and Analysis: After several rounds of selection, the DNA from the enriched phage clones is sequenced to identify the peptide sequences. These sequences are then aligned to determine the consensus cleavage motif for the protease.

Förster Resonance Energy Transfer (FRET)-Based Assays

FRET-based assays are a widely used method for continuously monitoring protease activity in real-time.[17] These assays utilize a substrate peptide that is labeled with a FRET donor and acceptor pair. In the intact substrate, the donor and acceptor are in close proximity, allowing for efficient energy transfer and a high FRET signal. Upon cleavage by a protease, the donor and acceptor are separated, leading to a decrease in the FRET signal and an increase in the donor fluorescence.[18]

This protocol describes how to determine the kinetic parameters (KM and kcat) of a protease using a FRET-based assay.[13]

-

Substrate Design and Preparation: A peptide substrate containing the recognition sequence for the protease of interest is synthesized. The peptide is labeled with a FRET donor (e.g., ECFP) and acceptor (e.g., Citrine) at its N- and C-termini, respectively.

-

Reaction Setup: A series of reactions are prepared in a microtiter plate with a fixed concentration of the protease and varying concentrations of the FRET substrate. The reactions are initiated by the addition of the protease.

-

Fluorescence Measurement: The fluorescence emission of both the donor and acceptor is measured over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates (V0) are calculated from the change in fluorescence over time for each substrate concentration. The kinetic parameters, KM (Michaelis constant) and Vmax (maximum reaction velocity), are determined by fitting the V0 versus substrate concentration data to the Michaelis-Menten equation. The turnover number (kcat) can then be calculated from Vmax if the enzyme concentration is known. The catalytic efficiency of the protease for the substrate is given by the kcat/KM ratio.

Quantitative Data on Protease-Substrate Interactions

The efficiency and specificity of protease-substrate interactions can be quantified by determining the kinetic parameters KM, kcat, and the catalytic efficiency (kcat/KM). These values provide a standardized way to compare the activity of a protease on different substrates or the susceptibility of a single substrate to different proteases.

Table 1: Kinetic Parameters of Caspase-6 for Various Substrates

| Substrate | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) |

| Ac-VEID-AFC | 14.8 ± 1.2 | 1.8 ± 0.1 | 1.2 x 105 |

| Lamin A (full-length) | 0.012 ± 0.003 | 0.021 ± 0.001 | 1.8 x 106 |

Data adapted from a study on caspase-6 activity. Ac-VEID-AFC is a synthetic fluorogenic peptide substrate.

Table 2: Kinetic Parameters for MMP-9 Hydrolysis of Synthetic Substrates

| Enzyme | Substrate | kcat/KM (s-1M-1) | Relative Activity (%) | kcat (s-1) | KM (μM) |

| MMP-9 | Substrate A | 1.2 x 105 | 100 | 1.5 | 12.5 |

| MMP-9 Mutant 1 | Substrate A | 6.0 x 104 | 50 | 0.9 | 15.0 |

| MMP-9 | Substrate B | 8.0 x 104 | 67 | 1.0 | 12.5 |

Hypothetical data for illustrative purposes, based on the principles of MMP-9 kinetics.

Table 3: Inhibition Constants (Ki) for Various Protease Inhibitors

| Protease | Inhibitor | Ki (nM) |

| Chymotrypsin | Bowman-Birk Inhibitor | 6 |

| Trypsin | Aprotinin | 0.06 |

| HIV Protease | Saquinavir | 0.12 |

Data compiled from various sources.[5]

Conclusion

The study of protease substrates is a dynamic and expanding field with profound implications for understanding fundamental biology and developing novel therapeutics. The methodologies outlined in this guide, from high-throughput mass spectrometry and phage display to real-time kinetic analysis with FRET, provide a powerful toolkit for researchers to identify and characterize these crucial molecular interactions. The continued application and refinement of these techniques will undoubtedly lead to a deeper understanding of the intricate roles that proteases and their substrates play in health and disease, paving the way for the development of next-generation diagnostics and targeted therapies.

References

- 1. Structural basis of caspase-3 substrate specificity revealed by crystallography, enzyme kinetics, and computational modeling | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdspdb.unc.edu [pdspdb.unc.edu]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

- 9. hardylab.chem.umass.edu [hardylab.chem.umass.edu]

- 10. MMP9 - Wikipedia [en.wikipedia.org]

- 11. Ki Database - Wikipedia [en.wikipedia.org]

- 12. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 14. Isopeptidase Kinetics Determination by a Real Time and Sensitive qFRET Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-CBZ-Phe-Arg-AMC in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-CBZ-Phe-Arg-AMC, also known as Z-FR-AMC, is a sensitive fluorogenic substrate used to measure the activity of various proteases, primarily lysosomal cysteine proteases such as cathepsins (B, L, S) and other serine proteases like trypsin and plasmin.[1][2][3][4][5] The substrate consists of a dipeptide (Phe-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon cleavage of the amide bond between arginine and AMC by a target protease, the highly fluorescent AMC molecule is released.[5][6][7] This increase in fluorescence can be monitored in real-time, providing a direct measure of protease activity. The excitation and emission maxima of free AMC are in the range of 340-360 nm and 440-460 nm, respectively.[5][7][8]

These characteristics make Z-FR-AMC a valuable tool for live-cell imaging applications, enabling researchers to visualize and quantify protease activity within living cells and understand their roles in various physiological and pathological processes, including apoptosis, autophagy, and cancer progression.[9][10][11]

Data Presentation

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters of various proteases with this compound. These values are crucial for designing experiments and interpreting results.

| Protease | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | pH | Source |

| Cathepsin L | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 | [12] |

| Cathepsin B | 210 | 0.17 | 810 | 4.6 | [13][14] |

| Cathepsin B | 110 | 0.15 | 1360 | 7.2 | [13][14] |

Note: Kinetic parameters can vary depending on the specific assay conditions, including buffer composition and temperature.

Inhibitor Specificity

This compound is frequently used to determine the potency of protease inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for characterizing inhibitor efficacy.

| Inhibitor | Target Protease | IC₅₀ (nM) | Assay Conditions | Source |

| SID 26681509 | Cathepsin L | 56 ± 4 | 1 µM Z-FR-AMC, 8.7 ng/mL human liver cathepsin L, pH 5.5, no preincubation | [12] |

| CA-074 | Cathepsin B | - | Used at 1-10 µM to confirm Cathepsin B specific activity in cell homogenates | [14] |

| E64 | Cysteine Proteases | - | Used at 50 µM to inhibit cytosolic cathepsin activity in apoptotic cells | [15] |

Signaling Pathway

Cathepsin B-Mediated Apoptosis Signaling

Cathepsins, particularly Cathepsin B, are known to be involved in the induction of apoptosis upon their release from the lysosome into the cytosol.[1][10][16] Once in the cytosol, Cathepsin B can initiate a cascade of events leading to programmed cell death. This includes the cleavage of Bid to its truncated form, tBid, which in turn activates the mitochondrial apoptosis pathway.[1][16][17] Cathepsin B can also directly or indirectly influence the degradation of anti-apoptotic proteins like Bcl-xL.[1][17]

Caption: Cathepsin B-mediated apoptosis signaling pathway.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Protease Activity

This protocol provides a general framework for visualizing protease activity in living cells using this compound. Optimization of substrate concentration and incubation time may be required for different cell types and experimental conditions.

Materials:

-

This compound (Z-FR-AMC)

-

Dimethyl sulfoxide (DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Cultured cells on glass-bottom dishes or chamber slides

-

Fluorescence microscope with appropriate filters for AMC (Excitation ~350 nm, Emission ~450 nm) and environmental control (37°C, 5% CO₂)

Procedure:

-

Cell Preparation: Plate cells on a suitable imaging dish and culture until they reach the desired confluency.

-

Reagent Preparation:

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the Z-FR-AMC-containing imaging medium to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes to allow for substrate uptake and cleavage.

-

-

Image Acquisition:

-

Place the imaging dish on the microscope stage within the environmental chamber.

-

Acquire fluorescence images using the appropriate filter set for AMC.

-

Time-lapse imaging can be performed to monitor the dynamics of protease activity.

-

Protocol 2: Quantification of Protease Activity in Cell Lysates

This protocol describes how to quantify total protease activity in cell lysates using this compound, which is useful for biochemical assays and inhibitor screening.

Materials:

-

This compound (Z-FR-AMC)

-

DMSO

-

Cell lysis buffer (e.g., RIPA buffer)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 4 mM DTT)[2]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and lyse them using a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

Prepare a working solution of Z-FR-AMC in the assay buffer (e.g., 40 µM).[13][14]

-

In a 96-well black microplate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein) to each well.

-

For inhibitor studies, pre-incubate the lysate with the inhibitor for a specified time before adding the substrate.

-

-

Measurement:

-

Initiate the reaction by adding the Z-FR-AMC working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the increase in fluorescence over time (kinetic mode) at Ex/Em ~350/450 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.

-

Normalize the activity to the amount of protein in the lysate.

-

Experimental Workflow

The following diagram illustrates a typical workflow for a live-cell imaging experiment using this compound to assess the effect of a compound on protease activity.

Caption: General workflow for live-cell imaging of protease activity.

References

- 1. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Lysosome Signaling Platform: Adapting With the Times [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 9. Specific functions of lysosomal proteases in endocytic and autophagic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysosome-Targeting Fluorogenic Probe for Cathepsin B Imaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Direct Measurement of Cathepsin B Activity in the Cytosol of Apoptotic Cells by an Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protease signalling: the cutting edge - PMC [pmc.ncbi.nlm.nih.gov]

- 17. grodev8.sub.uni-goettingen.de [grodev8.sub.uni-goettingen.de]

- 18. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for High-Throughput Screening of Inhibitors Using N-CBZ-Phe-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-CBZ-Phe-Arg-AMC, also known as Z-FR-AMC, is a highly sensitive fluorogenic substrate for a variety of proteases, particularly cysteine proteases such as cathepsins and serine proteases like kallikrein and plasmin. Its utility in high-throughput screening (HTS) for protease inhibitors stems from the straightforward and robust assay principle: enzymatic cleavage of the amide bond between arginine and 7-amino-4-methylcoumarin (AMC) releases the highly fluorescent AMC moiety. This results in a significant increase in fluorescence intensity, which can be readily quantified to determine enzyme activity and the potency of potential inhibitors. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns targeting primarily Cathepsin B and Cathepsin L, two proteases implicated in a range of pathologies including cancer and inflammatory diseases.

Assay Principle

The core of the assay is the enzymatic hydrolysis of the non-fluorescent substrate this compound to produce the fluorescent product AMC. The rate of AMC release is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of this reaction decreases, allowing for the quantification of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

The fluorescence of the uncleaved substrate is minimal, with excitation and emission maxima around 330 nm and 390 nm, respectively. Upon cleavage, the liberated AMC exhibits strong fluorescence with excitation and emission maxima at approximately 342-365 nm and 440-460 nm, respectively.

Target Enzymes and Therapeutic Relevance

This compound is a versatile substrate for several proteases. This application note will focus on its use with Cathepsin B and Cathepsin L.

-

Cathepsin B (CTSB) : A lysosomal cysteine protease involved in intracellular proteolysis. Its dysregulation is linked to cancer progression, where it contributes to extracellular matrix degradation, invasion, and metastasis. It is also implicated in inflammatory and cardiovascular diseases.

-

Cathepsin L (CTSL) : Another lysosomal cysteine protease with a significant role in protein turnover, antigen processing, and apoptosis. It is also involved in tumor invasion and metastasis and plays a role in viral entry, including that of SARS-CoV.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound with Cathepsin B and Cathepsin L, as well as IC50 values for known inhibitors.

Table 1: Kinetic Parameters for this compound

| Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | Optimal pH | Reference(s) |

| Human Cathepsin B | 150 | - | 6.0 | |

| Human Cathepsin B | - | - | 4.6 & 7.2 | |

| Human Cathepsin L | 0.77 | 1.5 | 5.5 | |

| Human Cathepsin L | 2.9 | - | 5.5 |

Table 2: IC50 Values of Known Inhibitors

| Inhibitor | Target Enzyme | IC50 | Reference(s) |

| SID 26681509 | Human Cathepsin L | 56 nM | |

| MDL28170 (Calpain Inhibitor III) | Human Cathepsin L | 2.5 nM | |

| CA-074 | Human Cathepsin B | 5.8 nM (pH 4.6), 44 nM (pH 5.5), 723 nM (pH 7.2) | |

| Z-Arg-Lys-AOMK | Mouse Cathepsin B | 25 nM (pH 7.2), 2500 nM (pH 4.6) | |

| Plumbagin | Human Cathepsin L | 31.3 µM | |

| Beta-Lapachone | Human Cathepsin L | 9.6 µM | |

| Balicatib (AAE581) | Human Cathepsin B | 61 nM | |

| Balicatib (AAE581) | Human Cathepsin L | 48 nM |

Experimental Protocols

High-Throughput Screening Assay for Cathepsin L Inhibitors

This protocol is adapted for a 96-well or 384-well plate format suitable for HTS.

Materials:

-

Human Cathepsin L (recombinant)

-

This compound (stock solution in DMSO)

-

Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT or Cysteine, pH 5.5

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., SID 26681509)

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence plate reader

Protocol:

-

Enzyme Preparation: Activate Cathepsin L by pre-incubating it in Assay Buffer for 30 minutes at room temperature.

-

Compound Plating: Add test compounds and controls to the microplate wells. The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting enzyme activity.

-

Enzyme Addition: Add the activated Cathepsin L solution to each well, except for the negative control (no enzyme) wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at room temperature to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the this compound substrate solution to all wells. The final substrate concentration should be at or near the Km value for optimal sensitivity (e.g., 1-3 µM for Cathepsin L).

-

Fluorescence Measurement: Immediately begin kinetic measurements of fluorescence intensity (Excitation: ~355-365 nm, Emission: ~440-460 nm) over a period of 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at room temperature, protected from light, and then read the fluorescence.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) or the endpoint fluorescence for each well. Determine the percent inhibition for each test compound relative to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the compound concentration to determine the IC50 value.

High-Throughput Screening Assay for Cathepsin B Inhibitors

This protocol is similar to the one for Cathepsin L but with adjustments to the buffer pH and substrate concentration.

Materials:

-

Human Cathepsin B (recombinant)

-

This compound (stock solution in DMSO)

-

Assay Buffer: 40 mM Citrate Phosphate buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, pH 6.0

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., CA-074)

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence plate reader

Protocol:

-

Enzyme and Compound Plating: Follow steps 1 and 2 from the Cathepsin L protocol, using Cathepsin B and its corresponding assay buffer.

-

Enzyme Addition and Pre-incubation: Follow steps 3 and 4 from the Cathepsin L protocol.

-

Reaction Initiation: Initiate the reaction by adding this compound. A final concentration of around 150 µM (near the Km) can be used. However, lower concentrations (e.g., 40 µM) have also been reported.

-

Fluorescence Measurement and Data Analysis: Follow steps 6 and 7 from the Cathepsin L protocol to determine inhibitor potency.

Visualizations

Experimental Workflow for HTS of Protease Inhibitors

Caption: High-throughput screening workflow for protease inhibitors.

Signaling Pathways Involving Cathepsins B and L

Application Notes and Protocols for Measuring Cathepsin B Activity with N-CBZ-Phe-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease involved in various physiological processes, including protein degradation and turnover. Its dysregulation has been implicated in numerous pathological conditions such as cancer progression and neurodegenerative diseases. Accurate measurement of cathepsin B activity is therefore crucial for basic research and drug development. This document provides detailed protocols and application notes for the fluorometric assay of cathepsin B activity using the substrate N-CBZ-Phe-Arg-AMC (Z-FR-AMC). This substrate, upon cleavage by cathepsin B, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), providing a sensitive measure of enzymatic activity.

While Z-FR-AMC is a widely used substrate for cathepsin B, it is important to note that it is not entirely specific and can be cleaved by other cysteine cathepsins such as L, K, S, and V.[1][2] Therefore, the use of specific inhibitors or comparison with more selective substrates may be necessary for attributing the measured activity solely to cathepsin B.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide bond between Arginine (Arg) and AMC in the this compound substrate by cathepsin B. This cleavage releases the fluorophore AMC, which can be quantified by measuring the increase in fluorescence intensity over time. The rate of AMC release is directly proportional to the cathepsin B activity in the sample.

Caption: Enzymatic cleavage of this compound by Cathepsin B.

Materials and Reagents

-

Enzyme Source: Purified recombinant cathepsin B or cell/tissue lysates.

-

Substrate: this compound (Z-FR-AMC). Can be purchased from various commercial suppliers.

-

Assay Buffer: The optimal buffer depends on the experimental goals, as cathepsin B activity is pH-dependent.

-

Acidic pH Buffer (e.g., pH 4.6): 40 mM Citrate Phosphate buffer containing 1 mM EDTA and 100 mM NaCl.[1][2]

-

Slightly Acidic pH Buffer (e.g., pH 5.5): 50 mM Sodium Acetate buffer containing 5 mM EDTA.[3]

-

Neutral pH Buffer (e.g., pH 7.2): 40 mM Tris-HCl buffer containing 1 mM EDTA and 100 mM NaCl.[1][2]

-

-

Reducing Agent: 5-10 mM Dithiothreitol (DTT) or L-Cysteine. Cysteine proteases require a reducing agent for optimal activity. This should be added fresh to the assay buffer before use.

-

Inhibitor (Optional): Cathepsin B specific inhibitor, e.g., CA-074, to confirm specificity.[4]

-

Instrumentation: Fluorescence microplate reader capable of excitation at ~360-380 nm and emission at ~440-460 nm.[1][2][3]

-

Microplates: Black, flat-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

Experimental Protocols

Protocol 1: General Cathepsin B Activity Assay

This protocol provides a general framework for measuring cathepsin B activity. The final concentrations of enzyme and substrate may need to be optimized for specific experimental conditions.

Caption: General workflow for the Cathepsin B activity assay.

Procedure:

-

Reagent Preparation:

-

Prepare the desired assay buffer and adjust the pH.

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Dilute the enzyme source (purified enzyme or lysate) in the assay buffer.

-

On the day of the experiment, add the reducing agent (DTT or L-Cysteine) to the assay buffer.

-

-

Assay Setup:

-

Add the enzyme/sample diluted in assay buffer to the wells of a black microplate.

-

Include appropriate controls:

-

Blank: Assay buffer without the enzyme to measure background fluorescence.

-

Positive Control: A known amount of active cathepsin B.

-

Inhibitor Control (Optional): Pre-incubate the enzyme with a specific inhibitor (e.g., CA-074) before adding the substrate to confirm cathepsin B activity.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at the desired assay temperature (e.g., room temperature or 37°C) for a few minutes to ensure temperature equilibration.[3]

-

-

Reaction Initiation:

-

Fluorescence Measurement:

-

Data Analysis:

-

For each sample, subtract the background fluorescence (from the blank wells).

-

Plot the fluorescence intensity against time.

-

The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

-

Enzyme activity can be expressed as Relative Fluorescence Units (RFU) per minute or converted to absolute units (e.g., pmol/min) using a standard curve of free AMC.

-

Protocol 2: Determination of Kinetic Parameters (Kₘ and kcat)

This protocol is designed for determining the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) of cathepsin B with this compound.

Procedure:

-

Follow the general assay setup as described in Protocol 1.

-

Use a fixed, low concentration of purified cathepsin B (e.g., 0.04 ng/µL).[1][2]

-

Prepare a range of substrate concentrations (e.g., from 5.9 µM to 225 µM).[1][2]

-

Measure the initial reaction velocity (V₀) for each substrate concentration as described in Protocol 1.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Kₘ.[1][2]

-

v₀ = (Vmax * [S]) / (Kₘ + [S])

-

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Data Presentation

The following tables summarize key quantitative data for the cathepsin B assay using this compound.

Table 1: Recommended Assay Conditions

| Parameter | Recommended Value | Reference(s) |

| Substrate | This compound (Z-FR-AMC) | [6][7][8] |

| Enzyme | Recombinant Human Cathepsin B | [1][2] |

| pH | 4.6 (acidic) or 7.2 (neutral) | [1][2] |

| Buffer | 40 mM Citrate Phosphate (pH 4.6) or Tris-HCl (pH 7.2) | [1][2] |

| with 1 mM EDTA, 100 mM NaCl, 5 mM DTT | ||

| Temperature | Room Temperature (25°C) or 37°C | [1][2][3] |

| Substrate Conc. | 20-60 µM for activity; 5.9-225 µM for kinetics | [1][2][3][9] |

| Enzyme Conc. | 0.04 ng/µL for kinetic studies | [1][2] |

| Excitation λ | 360 nm | [1][2] |

| Emission λ | 460 nm | [1][2] |

Table 2: Kinetic Parameters of Cathepsin B with this compound

| pH | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference(s) |

| 4.6 | Data not consistently available in searched literature | Data not consistently available in searched literature | Higher catalytic efficiency at this pH | [1][2] |

| 7.2 | Data not consistently available in searched literature | Data not consistently available in searched literature | High kcat/Kₘ values observed | [1][2] |

Note: While specific values for Kₘ and kcat for Z-Phe-Arg-AMC were mentioned to have been determined, the precise numbers were not consistently reported across the searched articles. However, it was noted that Z-Phe-Arg-AMC displays high catalytic efficiency (kcat/Kₘ) at both acidic and neutral pH.[1][2]

Troubleshooting and Considerations

-

High Background Fluorescence: Ensure the use of black microplates to minimize background. Check for potential autofluorescence of samples or compounds being tested.

-

Low Signal: The enzyme concentration may be too low, or the enzyme may be inactive. Ensure the presence of a reducing agent in the assay buffer. The substrate concentration might also need optimization.

-

Non-linear Reaction Progress: This could be due to substrate depletion, enzyme instability, or product inhibition. Use the initial linear phase of the reaction for rate calculations.

-

Specificity: As this compound is not entirely specific for cathepsin B, consider using specific inhibitors like CA-074 to dissect the contribution of cathepsin B from other proteases.[4] For more specific measurements, alternative substrates such as Z-Arg-Arg-AMC or the more recently developed Z-Nle-Lys-Arg-AMC can be used.[1][2][10]

Conclusion

The fluorometric assay using this compound is a robust and sensitive method for measuring cathepsin B activity. By following the detailed protocols and considering the factors outlined in these application notes, researchers can obtain reliable and reproducible data. Careful experimental design, including appropriate controls and an awareness of the substrate's specificity limitations, is essential for accurate interpretation of the results in the context of drug discovery and biological research.

References

- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of Lead Compounds Targeting the Cathepsin B-Like Enzyme of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cathepsin B Is Up-Regulated and Mediates Extracellular Matrix Degradation in Trabecular Meshwork Cells Following Phagocytic Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. escholarship.org [escholarship.org]

- 10. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-CBZ-Phe-Arg-AMC Assay in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal dysfunction is an increasingly recognized hallmark of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. The lysosome, the primary recycling center of the cell, relies on a host of hydrolytic enzymes to degrade and clear aggregated proteins and damaged organelles. Among these, the cathepsin family of proteases plays a crucial role in maintaining cellular homeostasis. Dysregulation of cathepsin activity has been implicated in the pathological cascades of neurodegeneration, making them attractive therapeutic targets and important biomarkers.